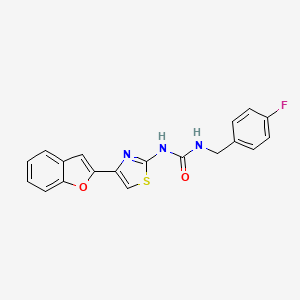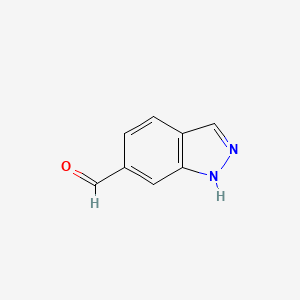
1H-indazol-6-carbaldehído
Descripción general
Descripción
“1H-indazole-6-carbaldehyde” is a chemical compound with the empirical formula C8H6N2O . It is also known as “6-Formyl-1H-indazole” and has a molecular weight of 146.15 . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of “1H-indazole-6-carbaldehyde” can be represented by the SMILES string O=Cc1ccc2cn[nH]c2c1 . This indicates that the compound contains a carbonyl group (C=O) attached to an indazole ring.
Chemical Reactions Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Physical And Chemical Properties Analysis
“1H-indazole-6-carbaldehyde” is a white to yellow to brown powder . It has a melting point range of 180°C to 185°C .
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales. Se utilizan como antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y agentes antibacterianos .
Inhibidores de la proteasa del VIH
Se han investigado y aplicado compuestos biológicamente activos que contienen un fragmento de indazol en la producción de inhibidores de la proteasa del VIH . Estos inhibidores son cruciales en el tratamiento del VIH, ya que impiden que el virus madure y sea capaz de infectar otras células.
Antagonistas del receptor de serotonina
Los derivados del indazol también se utilizan como antagonistas del receptor de serotonina . Estos compuestos pueden bloquear la acción de la serotonina (un neurotransmisor), lo que puede ayudar en el tratamiento de varias afecciones como la ansiedad, la depresión y ciertos tipos de dolor.
Inhibidores de la reductasa de aldosa
Los compuestos que contienen indazol se han utilizado como inhibidores de la reductasa de aldosa . La reductasa de aldosa es una enzima involucrada en el metabolismo de la glucosa. Inhibir esta enzima puede ser beneficioso en el control de las complicaciones de la diabetes.
Inhibidores de la acetilcolinesterasa
Los derivados del indazol se han aplicado en la producción de inhibidores de la acetilcolinesterasa . Estos inhibidores pueden aumentar el nivel y la duración de la acción del neurotransmisor acetilcolina y se utilizan en el tratamiento de la enfermedad de Alzheimer y otros tipos de demencia.
Inhibidores de la fosfoinositido 3-cinasa δ
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-cinasa δ para el tratamiento de enfermedades respiratorias . Esta enzima juega un papel clave en la respuesta inmunitaria y su inhibición puede ayudar en el tratamiento de enfermedades inflamatorias y autoinmunitarias.
Enfoques de síntesis
La síntesis de 1H- y 2H-indazoles ha sido un foco de investigación reciente. Las estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclación reductiva y síntesis de 2H-indazoles mediante la formación consecutiva de enlaces C-N y N-N .
Activación C-H y acoplamiento C-N/N-N
Un avance reciente en la síntesis de 1H-indazoles implica una activación C-H catalizada por rodio y cobre y un acoplamiento C-N/N-N . Este método proporciona una nueva vía para la síntesis de 1H-indazoles.
Mecanismo De Acción
Target of Action
1H-Indazole-6-carbaldehyde is a derivative of the indazole class of compounds. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been used in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Therefore, the primary targets of 1H-indazole-6-carbaldehyde could be these enzymes and receptors.
Biochemical Pathways
The biochemical pathways affected by 1H-indazole-6-carbaldehyde would depend on its specific targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of 1H-indazole-6-carbaldehyde’s action would be determined by its specific targets and the pathways they are involved in. For example, if it inhibits phosphoinositide 3-kinase δ, it could potentially suppress cell growth and proliferation .
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is a white to yellow to brown powder with a melting point of 180°C to 185°C
Propiedades
IUPAC Name |
1H-indazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWYTTXTJFDYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669050-69-5 | |
| Record name | 1H-indazole-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


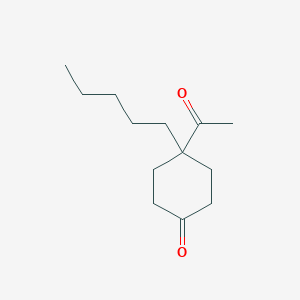
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)

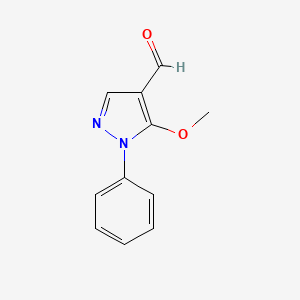
![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)

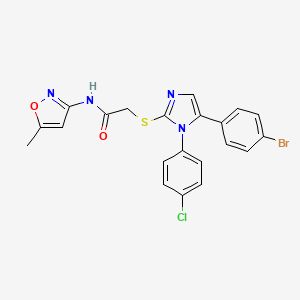
![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)

